[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride
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Overview
Description
[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride is a compound that belongs to the class of azetidinones and thiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride can be achieved through various methods. One common approach involves the use of molecular iodine as a catalyst under microwave irradiation. This method is efficient and provides high yields of the desired product . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and molecular iodine as a catalyst is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential antimicrobial, anticancer, and antioxidant properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidinone and thiazole moieties allow it to bind to enzymes and receptors, inhibiting their activity and exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other azetidinones and thiazoles, such as 2-(azetidin-3-yl)-1,3-benzothiazole dihydrochloride and 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives .
Uniqueness: What sets [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride apart from similar compounds is its unique combination of azetidinone and thiazole moieties. This combination allows it to exhibit a broader range of biological activities and interact with a wider variety of molecular targets .
Properties
Molecular Formula |
C7H12Cl2N2OS |
---|---|
Molecular Weight |
243.15 g/mol |
IUPAC Name |
[2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C7H10N2OS.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H |
InChI Key |
IYKIIDSDCOUNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(S2)CO.Cl.Cl |
Origin of Product |
United States |
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